molecular formula C20H20FN5 B5905244 N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B5905244
M. Wt: 349.4 g/mol
InChI Key: MBKCWENQGVCMKO-UHFFFAOYSA-N
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Description

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine is a complex organic compound that features a benzimidazole moiety and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine has several scientific research applications:

    Medicinal Chemistry: It is being explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Biology: The compound is studied for its antimicrobial properties.

    Material Science: It is used in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes involved in cell proliferation, making it a potential anticancer agent.

    Pathways: It affects signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and are used as antiparasitic agents.

    Pyrazole Derivatives: Compounds like celecoxib, which is a COX-2 inhibitor, share the pyrazole ring.

Uniqueness

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine is unique due to its dual-ring structure, which imparts specific biological activities and makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5/c1-12-7-17-18(8-13(12)2)25-19(24-17)11-22-9-15-10-23-26-20(15)14-3-5-16(21)6-4-14/h3-8,10,22H,9,11H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKCWENQGVCMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CNCC3=C(NN=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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